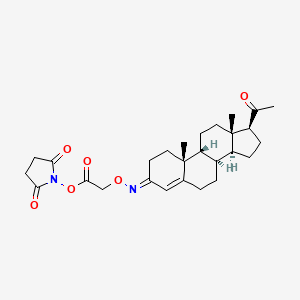amine hydrochloride](/img/structure/B13451019.png)
[(5-Ethylfuran-2-yl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethylfuran-2-yl)methylamine hydrochloride is a chemical compound that belongs to the class of furans. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of an ethyl group at the 5-position and a methyl group at the 2-position of the furan ring, along with a methylamine group attached to the furan ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
Preparation Methods
The synthesis of (5-Ethylfuran-2-yl)methylamine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 5-ethyl-2-methylfuran with methylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(5-Ethylfuran-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include furan derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced furan derivatives.
Substitution: The compound can undergo substitution reactions where the methylamine group can be replaced with other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
(5-Ethylfuran-2-yl)methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5-Ethylfuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(5-Ethylfuran-2-yl)methylamine hydrochloride can be compared with other similar compounds, such as:
2-Ethyl-5-methylfuran: This compound lacks the methylamine group and is primarily used as a flavoring agent and in the synthesis of other chemicals.
5-Ethyl-2-methylfuran: Similar to the previous compound but with different substitution patterns, it is used in various chemical reactions and industrial applications.
(5-Methylfuran-2-yl)methylamine hydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group at the 5-position. It is used in similar research and industrial applications.
The uniqueness of (5-Ethylfuran-2-yl)methylamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14ClNO |
|---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
1-(5-ethylfuran-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-3-7-4-5-8(10-7)6-9-2;/h4-5,9H,3,6H2,1-2H3;1H |
InChI Key |
VYGVZLNBSDYXQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)CNC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


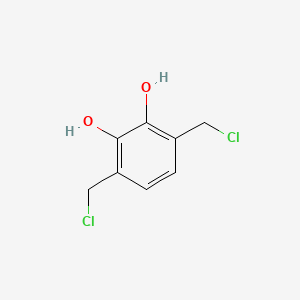

![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13450969.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13450977.png)
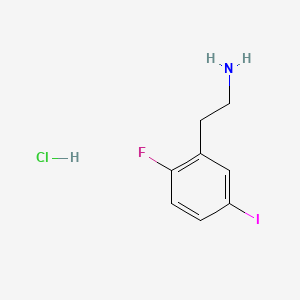
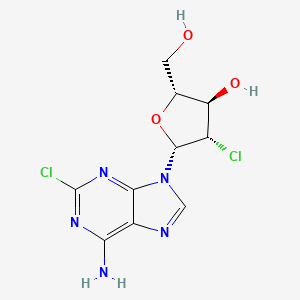

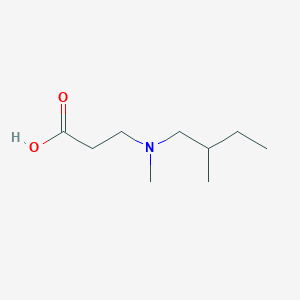
![2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13451001.png)
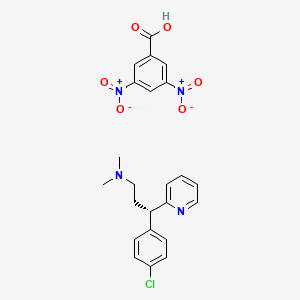
![2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole](/img/structure/B13451010.png)
